2,4-Dimethoxy-6-methylphenylmagnesium bromide

Catalog No.
S6605284
CAS No.
166587-25-3
M.F
C9H11BrMgO2
M. Wt
255.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethoxy-6-methylphenylmagnesium bromide

CAS Number

166587-25-3

Product Name

2,4-Dimethoxy-6-methylphenylmagnesium bromide

IUPAC Name

magnesium;1,3-dimethoxy-5-methylbenzene-6-ide;bromide

Molecular Formula

C9H11BrMgO2

Molecular Weight

255.39 g/mol

InChI

InChI=1S/C9H11O2.BrH.Mg/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4,6H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

KHTPPLYTHSBBAQ-UHFFFAOYSA-M

SMILES

CC1=CC(=CC(=[C-]1)OC)OC.[Mg+2].[Br-]

Canonical SMILES

CC1=CC(=CC(=[C-]1)OC)OC.[Mg+2].[Br-]

The exact mass of the compound 2,4-Dimethoxy-6-methylphenylmagnesium bromide, 0.50 M in 2-MeTHF is 253.97928 g/mol and the complexity rating of the compound is 244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dimethoxy-6-methylphenylmagnesium bromide is an organometallic compound classified as a Grignard reagent. Its chemical formula is C10H13BrMgO2, and it features a phenyl group substituted with two methoxy groups and a methyl group. This compound is sensitive to moisture and air, necessitating careful handling under inert atmospheres during synthesis and application. Grignard reagents like 2,4-Dimethoxy-6-methylphenylmagnesium bromide are essential in organic synthesis for forming carbon-carbon bonds, enabling the construction of complex organic molecules.

Grignard reagents function as nucleophiles due to the partially negative charge on the carbon bonded to magnesium. This negative charge arises from the polarity difference between magnesium and carbon. In reactions, the Grignard reagent attacks the electrophilic carbon atom of the carbonyl group, forming a new carbon-carbon bond and a magnesium halide byproduct (MgX2).

Grignard reagents pose several safety hazards:

  • Flammability: Grignard reagents in concentrated solutions or as neat liquids can ignite spontaneously upon contact with air or moisture.
  • Reactivity: They react vigorously with water, releasing flammable hydrogen gas and potentially causing fires or explosions.
  • Toxicity: Grignard reagents can be irritating or corrosive to skin and eyes. Inhalation can cause respiratory problems.

Organic Synthesis

,4-Dimethoxy-6-methylphenylmagnesium bromide, also known as o-Tolyl Mesitylmagnesium Bromide, is an organometallic reagent commonly used in organic synthesis as a Grignard reagent. Grignard reagents are nucleophilic carbon nucleophiles that react with various carbonyl compounds to form new carbon-carbon bonds.

The presence of the methoxy groups (OCH3) at positions 2 and 4 of the aromatic ring makes this Grignard reagent electron-rich, enhancing its nucleophilicity. This property makes it particularly useful for reactions with electron-deficient carbonyl compounds such as aldehydes, ketones, esters, and amides.

Studies have shown that 2,4-Dimethoxy-6-methylphenylmagnesium bromide can be employed in various organic transformations, including:

  • Synthesis of alcohols: It reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively [].
  • Preparation of tertiary amines: When reacted with imines, it can yield tertiary amines [].
  • Formation of carbon-carbon bonds: The Grignard reagent can be used to couple with various organic electrophiles to form new carbon-carbon bonds [].

Medicinal Chemistry

Due to its ability to introduce a functionalized aromatic group, 2,4-Dimethoxy-6-methylphenylmagnesium bromide has potential applications in medicinal chemistry. The aromatic ring structure with methoxy substituents can serve as a scaffold for the development of new pharmaceuticals.

Research suggests the possibility of using this Grignard reagent in the synthesis of:

  • Analogues of bioactive molecules: By incorporating the o-tolyl mesityl group into existing bioactive molecules, scientists can explore the impact on their biological activity.
  • Novel therapeutic agents: The unique structure of the moiety derived from this Grignard reagent might lead to the discovery of new drugs with specific properties [].

  • Nucleophilic Addition: It reacts with carbonyl compounds such as aldehydes and ketones to form corresponding alcohols.
  • Substitution Reactions: The compound can engage in halogen-metal exchange reactions with organic halides.
  • Coupling Reactions: It is utilized in cross-coupling reactions, including the Suzuki-Miyaura coupling, to synthesize biaryl compounds and other complex structures .

The versatility of this Grignard reagent makes it a valuable tool in synthetic organic chemistry.

The synthesis of 2,4-Dimethoxy-6-methylphenylmagnesium bromide typically involves the reaction of 2,4-dimethoxy-6-methylbromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. The general procedure includes heating the mixture to reflux until the magnesium is fully consumed, yielding the Grignard reagent .

2,4-Dimethoxy-6-methylphenylmagnesium bromide is primarily used in organic synthesis for:

  • Formation of Alcohols: It allows for the conversion of carbonyl compounds into alcohols.
  • Synthesis of Biaryl Compounds: Through cross-coupling reactions, it aids in synthesizing complex biaryl structures.
  • Carbon-Carbon Bond Formation: This reagent is crucial for constructing larger organic molecules by facilitating carbon-carbon bond formation .

Interaction studies involving 2,4-Dimethoxy-6-methylphenylmagnesium bromide often focus on its reactivity with various electrophiles. These studies help elucidate its behavior in different synthetic pathways and its compatibility with other reagents. For example, investigations into its coupling reactions with aryl halides have shown promising yields when using palladium catalysts .

Several compounds share structural similarities or functional roles with 2,4-Dimethoxy-6-methylphenylmagnesium bromide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
p-Tolylmagnesium bromideMethyl group on phenylCommonly used in various coupling reactions
o-Tolylmagnesium bromideMethyl group ortho to magnesiumReactivity profile differs due to ortho substitution
2,4-Dimethylphenylmagnesium bromideTwo methyl groups on phenylEnhanced steric hindrance affecting reactivity
Phenylmagnesium bromideSimple phenyl without substitutionsBasic Grignard reagent for various applications

The uniqueness of 2,4-Dimethoxy-6-methylphenylmagnesium bromide lies in its dual methoxy substitutions which can influence both its nucleophilicity and the types of products formed during reactions compared to similar compounds.

Hydrogen Bond Acceptor Count

4

Exact Mass

253.97928 g/mol

Monoisotopic Mass

253.97928 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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